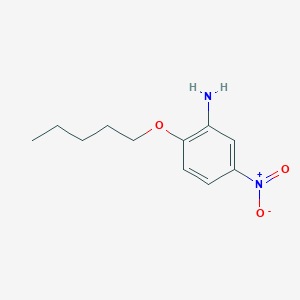

5-Nitro-2-(pentyloxy)aniline

Description

Contextualization within Nitroaniline and Alkoxyaniline Chemistry

Nitroanilines are derivatives of aniline (B41778) containing a nitro group. chemiis.com The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and physical properties of the molecule, including its basicity, polarity, and spectroscopic characteristics. scbt.com These compounds are fundamental precursors in the synthesis of a wide array of commercial products, including azo dyes, pigments, agrochemicals, and pharmaceuticals. chemiis.comscbt.comwikipedia.org The specific positioning of the nitro group relative to the amino group (ortho, meta, or para) dictates the molecule's reactivity in further chemical transformations, such as electrophilic aromatic substitution. wikipedia.orgchemeurope.com

Alkoxyanilines, on the other hand, feature an electron-donating alkoxy group. This group modifies the electron density of the aromatic ring and can impart increased solubility in organic solvents and influence the compound's biological activity and material properties. asm.orgnih.gov The length and branching of the alkyl chain in the alkoxy group are critical for tuning properties like lipophilicity and for designing molecules with specific characteristics, such as liquid crystals or biologically active agents. growingscience.comtandfonline.com The synthesis of poly(alkoxyanilines) and their derivatives is also an area of interest in materials science for the development of advanced polymers. acs.org

5-Nitro-2-(pentyloxy)aniline is a member of this family that incorporates the key features of both subclasses: an electron-withdrawing nitro group at the 5-position and an electron-donating pentyloxy group at the 2-position. This specific arrangement of substituents creates a unique electronic environment on the aniline ring, suggesting a nuanced reactivity profile and potential for specialized applications.

Rationale for Advanced Investigation of this compound

The motivation for a detailed investigation into this compound stems from several key areas of chemical science:

Materials Science: The molecular architecture of this compound, featuring a rigid aromatic core and a flexible five-carbon alkyl chain, is characteristic of molecules known to exhibit liquid crystalline properties. growingscience.com Research into analogous alkoxy-substituted azo compounds has shown that the chain length is a determining factor in the type and stability of mesophases formed. growingscience.comtandfonline.com Therefore, this compound is a candidate for the development of novel liquid crystal materials.

Medicinal Chemistry: The introduction of an alkoxy group is a common strategy in drug design to enhance a molecule's pharmacokinetic profile by increasing its lipophilicity, which can improve membrane permeability. brieflands.commdpi.com While many natural products show bioactivity, their structures often require modification to improve efficacy and reduce toxicity. mdpi.com Derivatives of nitro- and alkoxy-anilines are explored for a range of biological activities, including antimicrobial and anticancer properties. smolecule.comontosight.ai The investigation of this compound could serve as a basis for developing new therapeutic scaffolds. chemimpex.com

Scope and Research Objectives for this compound

Given the limited direct research on this compound, a foundational research program would encompass the following objectives:

Development of an Efficient Synthetic Pathway: A primary objective is to establish a reliable and high-yielding synthesis for the target compound. This involves investigating multi-step reaction sequences, likely starting from commercially available precursors, and optimizing reaction conditions for each step. A plausible route involves the nitration of an appropriate pentyloxy-substituted aniline or acetanilide (B955) precursor. wikipedia.orgvulcanchem.com

Physicochemical and Spectroscopic Characterization: Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This includes determining its physical properties and acquiring comprehensive spectroscopic data.

Exploration of Chemical Reactivity: A key objective is to study the reactivity of the functional groups on the molecule to assess its potential as a synthetic intermediate. This would involve subjecting the compound to reactions such as acylation of the amino group, reduction of the nitro group, and further substitution on the aromatic ring.

Preliminary Evaluation for Target Applications: Based on the properties of related compounds, initial studies would aim to evaluate its potential in materials science (e.g., as a liquid crystal precursor) or as a scaffold for molecules with potential biological activity.

The following tables provide an overview of the compound's predicted properties and a plausible synthetic strategy based on established chemical principles for analogous molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Estimated)

Note: Experimental data for this specific compound is not widely available. The following values are estimated based on data from structurally similar compounds, such as 5-Nitro-2-propoxyaniline and N-[2-Nitro-4-(pentyloxy)phenyl]acetamide. vulcanchem.com

| Property | Estimated Value / Observation |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Appearance | Expected to be a yellow or orange crystalline solid |

| Melting Point | Estimated in the range of 50-70 °C |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and chloroform. smolecule.com |

| Boiling Point | > 300 °C (decomposes) |

Table 2: Plausible Synthetic Pathway for this compound

| Step | Reaction | Reactants | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 2-Nitrophenol, 1-Bromopentane | K₂CO₃, Acetone, Reflux | 1-(Pentyloxy)-2-nitrobenzene |

| 2 | Nitro Group Reduction | 1-(Pentyloxy)-2-nitrobenzene | Fe/HCl or Catalytic Hydrogenation (H₂/Pd-C) vulcanchem.com | 2-(Pentyloxy)aniline |

| 3 | Amine Protection | 2-(Pentyloxy)aniline | Acetic Anhydride | N-(2-(pentyloxy)phenyl)acetamide |

| 4 | Electrophilic Nitration | N-(2-(pentyloxy)phenyl)acetamide | HNO₃, H₂SO₄, 0 °C | N-(5-nitro-2-(pentyloxy)phenyl)acetamide |

| 5 | Amine Deprotection (Hydrolysis) | N-(5-nitro-2-(pentyloxy)phenyl)acetamide | Aqueous HCl, Reflux growingscience.com | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26g/mol |

IUPAC Name |

5-nitro-2-pentoxyaniline |

InChI |

InChI=1S/C11H16N2O3/c1-2-3-4-7-16-11-6-5-9(13(14)15)8-10(11)12/h5-6,8H,2-4,7,12H2,1H3 |

InChI Key |

VADGLLRCVFKKLW-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 5 Nitro 2 Pentyloxy Aniline

Optimized Synthetic Pathways to 5-Nitro-2-(pentyloxy)aniline

The efficient synthesis of this compound is a critical first step for any subsequent chemical exploration. This section details the common precursors, the necessary functional group transformations, optimization of reaction conditions, and the integration of green chemistry principles.

Precursor Synthesis and Functional Group Transformations for this compound

The synthesis of this compound typically commences with readily available starting materials that undergo a series of functional group transformations. A common strategy involves the etherification of a substituted phenol (B47542) followed by the reduction of a nitro group.

A general retrosynthetic analysis suggests that this compound can be derived from a precursor like 1-chloro-2-nitro-4-(pentyloxy)benzene or through the nitration of 2-(pentyloxy)aniline. However, the latter often yields a mixture of isomers, making purification challenging. A more controlled approach often starts with a pre-functionalized benzene (B151609) ring.

One established method begins with o-nitrophenol. bas.bg The synthesis involves the following key transformations:

Etherification: The phenolic hydroxyl group of o-nitrophenol is alkylated using a pentyl halide, such as n-bromopentane, in the presence of a base like potassium carbonate in a suitable solvent like dry acetone. bas.bg This reaction, a variation of the Williamson ether synthesis, yields o-n-pentoxynitrobenzene. bas.bg

Reduction of the Nitro Group: The nitro group of o-n-pentoxynitrobenzene is then reduced to an amino group to furnish o-n-pentoxyaniline. bas.bg This transformation can be achieved through various methods, including catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) and a nickel boride catalyst, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. bas.bgfiveable.meorganic-chemistry.org

Alternatively, a synthetic route can start from 2-amino-4-chloro-1-nitrobenzene. This involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a pentyloxide anion.

The key functional group transformations are summarized in the table below:

| Transformation | Reagents and Conditions | Starting Material | Product |

| Etherification | n-bromopentane, K₂CO₃, dry acetone, reflux | o-nitrophenol | o-n-pentoxynitrobenzene |

| Nitro Reduction | Hydrazine hydrate, Ni₂B | o-n-pentoxynitrobenzene | o-n-pentoxyaniline |

| Nitro Reduction | H₂, Pd/C | Aromatic nitro compounds | Aromatic amines |

| Nucleophilic Aromatic Substitution | Sodium pentyloxide, DMF | 2-amino-4-chloro-1-nitrobenzene | This compound |

Reaction Condition Optimization for High Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For the etherification step, the choice of base, solvent, and temperature plays a significant role. Anhydrous conditions are often necessary to prevent side reactions. bas.bg Refluxing for an extended period, for instance, 48 hours, has been reported to drive the reaction to completion, achieving yields as high as 85% for the ether intermediate. bas.bg

For the reduction of the nitro group, catalytic transfer hydrogenation has been shown to be highly efficient, with reported yields of up to 95% for the resulting aniline (B41778). bas.bg The choice of catalyst is critical; for instance, palladium on carbon is a versatile catalyst for nitro group reductions. organic-chemistry.org The use of aqueous potassium fluoride (B91410) and polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst can achieve high yields at room temperature with short reaction times. organic-chemistry.org

The table below outlines some optimized conditions for key synthetic steps:

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield |

| Etherification | o-nitrophenol, n-bromopentane | K₂CO₃ | Dry Acetone | Reflux | 85% bas.bg |

| Nitro Reduction | o-n-pentoxynitrobenzene | Hydrazine hydrate, Ni₂B | - | - | 95% bas.bg |

| Nitro Reduction | Aromatic nitro compound | Pd/C, PMHS, aq. KF | - | Room Temp. | High organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, several green approaches can be considered.

One key aspect is the use of more environmentally benign solvents and catalysts. For instance, the use of water as a solvent for nitro group reduction, mediated by reagents like tetrahydroxydiboron, presents a metal-free and milder alternative to traditional methods. organic-chemistry.org The use of catalysts that can be easily recovered and recycled, such as nano-gold catalysts, also aligns with green chemistry principles. rsc.org

Another approach involves minimizing waste by improving atom economy. sphinxsai.com This can be achieved by designing synthetic routes that incorporate most of the atoms from the reactants into the final product. For example, catalytic methods that avoid the use of stoichiometric reagents are generally more atom-economical. sphinxsai.com The use of microwave irradiation can also be a green alternative, often leading to shorter reaction times and reduced energy consumption. organic-chemistry.org

Some green chemistry strategies applicable to this synthesis are:

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or ionic liquids. organic-chemistry.orgbeilstein-journals.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Catalysis | Employing recyclable catalysts like Pd/C or nano-gold catalysts to minimize waste. organic-chemistry.orgrsc.org |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. organic-chemistry.org |

| Waste Prevention | Designing high-yield reactions with minimal byproducts. |

Functionalization and Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for functionalization, allowing for the creation of a diverse range of analogues. These modifications can be strategically employed to modulate the physicochemical properties of the molecule.

Regioselective Modifications of the Aromatic Ring in this compound

The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions. The existing substituents—the amino group and the pentyloxy group—are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This interplay of directing effects allows for regioselective modifications.

For instance, halogenation reactions using reagents like copper(II) halides in ionic liquids can lead to the selective introduction of chloro or bromo substituents onto the aromatic ring. beilstein-journals.org The conditions can be tuned to favor para-substitution with high regioselectivity. beilstein-journals.org Nitration of aniline derivatives, often requiring protection of the amino group, can introduce another nitro group, with the position dictated by the existing substituents. ulisboa.pt

The table below shows potential regioselective modifications:

| Reaction | Reagents | Potential Product(s) |

| Bromination | CuBr₂ in ionic liquid | Bromo-5-nitro-2-(pentyloxy)aniline derivatives |

| Chlorination | CuCl₂ in ionic liquid | Chloro-5-nitro-2-(pentyloxy)aniline derivatives |

| Further Nitration | HNO₃/H₂SO₄ (with protected amine) | Dinitro-2-(pentyloxy)aniline derivatives |

Alkoxy Chain Modifications and Impact on Molecular Architecture of this compound

Synthetically, this can be achieved by starting with different alkyl halides in the initial etherification step. For example, using shorter or longer chain alkyl bromides would yield analogues with varying alkoxy chain lengths. Introducing branching or cyclic moieties into the alkyl chain can also be explored. These modifications can impact intermolecular interactions and the solid-state packing of the molecules. For example, studies on related alkoxy-substituted anilines have shown that the length of the alkoxy chain can influence liquid crystalline properties. researchgate.net

The impact of these modifications is summarized below:

| Modification | Synthetic Approach | Potential Impact on Molecular Properties |

| Chain Length Variation | Use of different n-alkyl halides in etherification | Altered lipophilicity, solubility, and potential for different solid-state packing |

| Chain Branching | Use of branched alkyl halides (e.g., isopentyl bromide) | Increased steric bulk, potentially affecting receptor binding and conformational flexibility |

| Introduction of Cyclic Moieties | Use of cycloalkylmethyl halides | Restricted conformational freedom, potentially leading to more defined molecular shapes |

Amine Group Derivatizations of this compound and Their Chemical Implications

The primary amino group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. These derivatizations can significantly alter the electronic properties, steric environment, and potential biological activity of the parent molecule. Key derivatization strategies include acylation and sulfonylation.

Acylation Reactions

Acylation of the amine in this compound can be readily achieved through reaction with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions or with the use of a non-nucleophilic base to neutralize the acid byproduct. The resulting amides are important intermediates in organic synthesis. For instance, the acylation of related nitroanilines is a common step in the synthesis of more complex molecules. biosynth.comresearchgate.net The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the amine, potentially requiring slightly more forcing reaction conditions compared to unsubstituted anilines. google.com

A general representation of the acylation reaction is as follows:

Interactive Data Table: Representative Acylation Reactions of Anilines

| Acylating Agent | Base | Solvent | Typical Conditions | Product Type |

| Acetyl chloride | Pyridine (B92270) | Dichloromethane | 0 °C to rt | Acetamide |

| Benzoyl chloride | Triethylamine | Tetrahydrofuran | 0 °C to rt | Benzamide |

| Acetic anhydride | Sodium acetate | Acetic acid | Reflux | Acetamide |

Sulfonylation Reactions

The sulfonylation of this compound involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, to form a sulfonamide. acs.org This transformation is also typically carried out in the presence of a base like pyridine or triethylamine. Sulfonamides are a critical class of compounds in medicinal chemistry. The reaction of anilines with sulfonyl chlorides is a well-established method for their preparation. google.comresearchgate.net

A general scheme for the sulfonylation is shown below:

Interactive Data Table: Common Sulfonylation Reactions of Anilines

| Sulfonylating Agent | Base | Solvent | Typical Conditions | Product Type |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | rt | Tosylamide |

| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | 0 °C to rt | Mesylamide |

| Benzenesulfonyl chloride | Aqueous NaOH | Biphasic | rt | Benzylsulfonamide |

Mechanistic Insights into this compound Synthetic Reactions

The synthesis of this compound and its derivatives is governed by fundamental principles of organic reaction mechanisms, primarily nucleophilic aromatic substitution and nitro group reduction.

A plausible and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction on a suitably substituted precursor, followed by the selective reduction of a nitro group. A recent study on the synthesis of 4,5-dialkoxy-2-nitroanilines provides a strong precedent for this approach. uj.edu.plresearchgate.net The synthesis could commence with 1,2-dichloro-4-nitrobenzene. Reaction with sodium pentoxide would lead to the substitution of one chloro group, followed by reaction with ammonia (B1221849) to displace the second chloro group, and subsequent reduction of one of the nitro groups.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The key step in the proposed synthesis of the precursor to this compound involves the SNAr mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which activate the aromatic ring towards nucleophilic attack. rsc.orgsemanticscholar.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile (e.g., pentoxide) attacks the electron-deficient carbon atom bearing a leaving group (e.g., chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The negative charge is delocalized over the aromatic ring and the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

The rate of the SNAr reaction is influenced by the nature of the leaving group, the nucleophile, and the solvent. semanticscholar.orgacs.org

Mechanism of Selective Nitro Group Reduction

The selective reduction of one nitro group in a dinitro compound is a critical transformation. Reagents such as sodium sulfide (B99878) or polysulfides in aqueous or alcoholic solutions are commonly employed for this purpose in what is known as the Zinin reduction. stackexchange.comspcmc.ac.in The selectivity arises because the initial reduction product, a nitroaniline, is less electrophilic than the starting dinitrobenzene due to the electron-donating nature of the newly formed amino group. spcmc.ac.in This deactivation prevents the second nitro group from being readily reduced under the same conditions. The mechanism is thought to involve the transfer of electrons from the sulfide species to the nitro group, leading to the formation of nitroso and hydroxylamino intermediates, which are then further reduced to the amine. stackexchange.com

Theoretical and Computational Chemistry of 5 Nitro 2 Pentyloxy Aniline

Electronic Structure Elucidation of 5-Nitro-2-(pentyloxy)aniline

Density Functional Theory (DFT) Calculations for Ground State Properties of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict its optimized geometry in the ground state.

The calculations would reveal a non-planar structure for the aniline (B41778) molecule, with the amino group slightly out of the plane of the benzene (B151609) ring. The presence of the bulky pentyloxy group at the ortho position and the strong electron-withdrawing nitro group at the meta position relative to the amino group introduces significant electronic and steric effects that influence bond lengths and angles. The C-N bond of the amino group is expected to have some double bond character due to the electron-donating nature of the nitrogen lone pair into the ring, a common feature in aniline derivatives. Conversely, the C-N bond of the nitro group will exhibit characteristics typical of an electron-withdrawing substituent.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-NH₂ | ~1.39 |

| C-NO₂ | ~1.48 | |

| C-O (pentyloxy) | ~1.36 | |

| O-C (pentyloxy) | ~1.44 | |

| N-O (nitro) | ~1.23 | |

| Bond Angle (°) | C-C-N (amino) | ~121 |

| C-C-N (nitro) | ~118 | |

| C-C-O (pentyloxy) | ~125 | |

| O-N-O (nitro) | ~124 | |

| Dihedral Angle (°) | C-C-N-H | ~35-45 |

Note: These values are representative and based on DFT calculations of similarly substituted aniline and nitrobenzene (B124822) compounds.

Molecular Orbital Analysis (HOMO-LUMO) of this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. In this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, specifically the aniline ring with significant contributions from the amino and pentyloxy groups, which act as electron donors. The LUMO, in contrast, is anticipated to be concentrated on the electron-deficient nitro group and the benzene ring, reflecting the electron-withdrawing nature of the nitro substituent.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. The combination of strong electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating potential for significant intramolecular charge transfer from the donor groups to the acceptor group upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.8 to -6.2 |

| LUMO Energy | ~ -2.0 to -2.4 |

| HOMO-LUMO Gap (ΔE) | ~ 3.4 to 4.2 |

Note: These energy values are estimations based on DFT studies of related nitroaniline compounds.

Electron Density Distribution and Electrostatic Potential Maps for this compound

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would show a high electron density (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. These regions represent the most likely sites for electrophilic attack.

Conversely, regions of low electron density (typically colored blue) are expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites susceptible to nucleophilic attack. The MEP map visually confirms the electronic effects of the substituents: the nitro group withdraws electron density, creating a positive potential on the adjacent ring carbons, while the amino and pentyloxy groups donate electron density, increasing the negative potential on other parts of the ring.

Spectroscopic Property Prediction and Validation for this compound

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to interpret and validate experimental data.

Vibrational Frequency Calculations (IR, Raman) for this compound

Theoretical vibrational frequencies can be calculated using DFT methods. These calculations help in the assignment of experimental Infrared (IR) and Raman spectral bands to specific molecular vibrations. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the N-H stretching of the NH₂ group, the C-O stretching of the pentyloxy ether linkage, and various aromatic C-H and C=C stretching and bending vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | Weak |

| N-H Symmetric Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aliphatic C-H Stretch | 2960-2870 | Moderate |

| N-H Scissoring | ~1620 | Weak |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Very Strong |

| C-O-C Asymmetric Stretch | ~1250 | Moderate |

| C-N (Amino) Stretch | ~1280 | Moderate |

| C-N (Nitro) Stretch | ~850 | Moderate |

Note: These are representative frequencies based on DFT calculations for molecules with similar functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions for this compound

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry, often achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

In this compound, the electron-donating amino and pentyloxy groups are expected to cause an upfield shift (lower ppm) for the ortho and para protons and carbons relative to unsubstituted benzene, while the electron-withdrawing nitro group would cause a downfield shift (higher ppm). The interplay of these effects determines the final chemical shift for each nucleus. For instance, the aromatic proton situated between the amino and pentyloxy groups would be significantly shielded, while the proton ortho to the nitro group would be deshielded.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-NH₂) | - | ~138 |

| C2 (-OC₅H₁₁) | - | ~145 |

| C3 | ~6.8 | ~108 |

| C4 | ~7.5 | ~128 |

| C5 (-NO₂) | - | ~142 |

| C6 | ~7.6 | ~115 |

| NH₂ | ~4.5-5.5 | - |

| -OCH₂- (pentyloxy) | ~4.0 | ~69 |

| -CH₂- (pentyloxy, internal) | ~1.3-1.8 | ~22-29 |

| -CH₃ (pentyloxy) | ~0.9 | ~14 |

Note: These chemical shifts are estimations based on the known effects of the substituents on the aniline framework and are relative to TMS.

UV-Vis Absorption and Emission Spectra Simulations of this compound

The simulation of ultraviolet-visible (UV-Vis) absorption and emission spectra is crucial for interpreting the electronic transitions within a molecule. torvergata.it These spectra are dictated by the energy difference between the electronic ground state and various excited states. For this compound, the chromophore is the nitro-substituted aniline ring, where the amino (-NH₂) and pentyloxy (-OC₅H₁₁) groups act as electron-donating groups (auxochromes) and the nitro (-NO₂) group acts as an electron-withdrawing group (chromophore). This "push-pull" system is expected to result in significant intramolecular charge transfer (ICT) character in its electronic transitions, leading to strong absorption in the UV-Vis region.

Simulations, typically employing Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λ_max_). google.es The calculations would involve optimizing the molecule's ground state geometry and then computing the vertical excitation energies to the lowest-lying singlet excited states. The results are often presented as oscillator strengths, which relate to the intensity of the absorption peaks.

Emission spectra (fluorescence) simulations involve optimizing the geometry of the first excited state. torvergata.it The energy difference between the optimized excited state and the ground state at that geometry corresponds to the emission energy. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 1: Predicted UV-Vis Spectral Properties of this compound in a Nonpolar Solvent These are illustrative values based on theoretical principles and data for similar compounds.

| Parameter | Predicted Value | Method of Prediction |

|---|---|---|

| λmax (Absorption) | ~390 - 420 nm | TD-DFT calculations, comparison with analogous nitroanilines. researchgate.net |

| Molar Absorptivity (ε) | High | Expected due to the strong intramolecular charge transfer character. |

| λmax (Emission) | ~480 - 530 nm | Based on typical Stokes shift for similar fluorescent dyes. |

| Dominant Transition | HOMO → LUMO (π → π*) | Inferred from the electronic structure of push-pull aromatic systems. journalajopacs.com |

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its flexibility and conformational preferences. mdpi.comnih.gov

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.org For this compound, key parameters include the torsional angles of the pentyloxy chain and the nitro group relative to the benzene ring.

Exploring the PES helps identify stable conformers (local minima) and the energy barriers for transitioning between them (saddle points). mdpi.comrsc.org For this molecule, the global minimum energy conformation would likely involve a near-planar arrangement of the nitro group with the ring to maximize π-conjugation, while the bulky pentyloxy chain adopts a staggered conformation to minimize steric hindrance.

Computational methods can predict how molecules of this compound interact with each other. The molecule possesses several features that govern these interactions:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and pentyloxy groups can act as acceptors. This is a primary driver for aggregation.

Dipole-Dipole Interactions: The molecule has a large ground-state dipole moment due to the strong electron-withdrawing nitro group and electron-donating amino/alkoxy groups. These dipoles will tend to align in an anti-parallel fashion in aggregates.

π-π Stacking: The electron-deficient nitroaromatic ring can engage in π-π stacking interactions with other aromatic rings.

van der Waals Forces: The flexible pentyloxy chain contributes to van der Waals interactions, which become more significant upon aggregation.

Studies on similar para-substituted nitrobenzene derivatives show that intermolecular interactions in a crystal lattice can significantly influence properties like the twist angle of the nitro group. mdpi.com MD simulations of this compound in a simulated bulk phase would likely show the formation of dimers or larger aggregates stabilized by a combination of hydrogen bonding and π-π stacking.

Torsional Angle Analysis of the Alkoxy Chain in this compound

Reaction Mechanism Studies and Reactivity Predictions of this compound

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: the amino group, the pentyloxy group, and the nitro group.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. byjus.com The directing effects of the existing substituents determine the position of the incoming electrophile.

-NH₂ (Amino) group: A very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comlibretexts.org

-OC₅H₁₁ (Pentyloxy) group: A strong activating group and an ortho, para-director, also through resonance donation of oxygen's lone pairs.

-NO₂ (Nitro) group: A very strong deactivating group and a meta-director due to its powerful electron-withdrawing nature (both inductive and resonance effects). masterorganicchemistry.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence | Predicted Outcome | Rationale |

|---|---|---|---|

| C3 | meta to -OC₅H₁₁, ortho to -NO₂ | Minor/No Product | Electronically deactivated by the adjacent nitro group. |

| C4 | para to -OC₅H₁₁, ortho to -NH₂ | Major Product | Strongly activated by both the pentyloxy and amino groups; sterically accessible. makingmolecules.com |

| C6 | ortho to -OC₅H₁₁, para to -NH₂ | Major Product | Strongly activated by both the pentyloxy and amino groups; may have some steric hindrance from the pentyloxy group. libretexts.org |

Direct nitration or halogenation would likely lead to polysubstitution due to the high activation of the ring. libretexts.org To control the reaction, the reactivity of the highly activating amino group can be attenuated by converting it to an amide (e.g., acetanilide) before performing the substitution. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.compressbooks.pub The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups. researchgate.net

For this compound, the ring is activated towards nucleophilic attack by the presence of the -NO₂ group. However, the parent molecule lacks a conventional leaving group (like a halide). A nucleophilic substitution would only be feasible if one of the existing groups could be displaced, which is unlikely under typical SNAr conditions, or if a leaving group were present at one of the ortho or para positions relative to the nitro group. If, for example, a halogen were present at the C2 or C4 position, the nitro group at C5 would not be optimally positioned to stabilize the negative charge of the Meisenheimer complex. A nitro group ortho or para to the leaving group is required for significant rate enhancement. pressbooks.pub Therefore, this compound itself is predicted to be unreactive towards SNAr.

Redox Chemistry Pathways and Energetics of this compound

The redox chemistry of this compound is expected to be complex, involving two primary reactive centers: the electron-rich amino group, which is susceptible to oxidation, and the electron-deficient nitro group, which is prone to reduction.

Oxidation Pathways

The oxidation of substituted anilines often proceeds via a one-electron transfer or a hydrogen atom transfer (HAT) mechanism, typically from the amino group, to form a radical cation or an aminyl radical as the initial intermediate. nih.govnih.gov The presence of both an electron-donating group (the pentyloxy ether) and an electron-withdrawing group (the nitro group) on the aromatic ring significantly influences the molecule's oxidation potential. The pentyloxy group increases electron density on the ring, making oxidation more favorable compared to nitrobenzene, while the nitro group withdraws electron density, making oxidation more difficult than in aniline or pentyloxybenzene.

In the presence of a strong oxidant like Ferrate(VI), the primary oxidation is anticipated to follow a hydrogen atom transfer (HAT) mechanism. nih.govacs.org Computational studies on similar substituted anilines suggest that the formation of an aniline radical is a crucial first step, which can then lead to various products. nih.govnih.gov Subsequent reactions could involve dimerization to form azo or azoxy compounds, or hydroxylation of the aromatic ring. The Hammett equation, which correlates reaction rates with substituent constants, suggests that the rate of oxidation is highly sensitive to the electronic nature of the substituents. cdnsciencepub.com For this compound, the opposing electronic effects of the substituents would modulate this reactivity.

Table 1: Plausible Intermediates in the Oxidation of this compound This table is based on general oxidation pathways for substituted anilines and is for illustrative purposes.

| Intermediate Type | Plausible Structure/Description | Role in Pathway |

| Radical Cation | The molecule loses one electron from the aniline nitrogen. | Initial intermediate in one-electron transfer mechanisms. |

| Aminyl Radical | Formed by hydrogen atom abstraction from the -NH₂ group. | Key intermediate in HAT mechanisms. nih.gov |

| Phenoxazine Derivative | Formed through intramolecular cyclization. | Potential product from the radical cation. |

| Azoxy Compound | Dimerization product (R-N=N(O)-R). | Common product from the oxidation of anilines. |

| Azo Compound | Dimerization product (R-N=N-R). | Formed via condensation of intermediates. orientjchem.org |

| Hydroxylated Aniline | OH group added to the aromatic ring. | Can result from attack by hydroxyl radicals in certain systems. |

Reduction Pathways

The reduction of nitroaromatic compounds is a well-established process, typically proceeding in a stepwise manner to yield the corresponding primary amine. cardiff.ac.uk This transformation is fundamental in both industrial synthesis and environmental degradation pathways. The reaction generally requires a reducing agent, such as metal catalysts with hydrogen gas or hydride donors like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (PhSiH₃). nih.gov

The reduction is believed to proceed through several key intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH). The final step is the reduction of the hydroxylamine to the primary amine (Ar-NH₂). cardiff.ac.ukacs.org Mechanistic studies using iron catalysts have identified an iron-hydride species as a key catalytic intermediate that facilitates the hydride transfer to the nitro compound. nih.gov The energetics of these steps, including activation barriers (ΔG‡), have been calculated for related nitro compounds, showing moderate barriers consistent with facile reduction reactions. nih.govacs.org

Table 2: Key Intermediates in the Reduction of the Nitro Group in this compound This table is based on established reduction pathways for nitroaromatic compounds.

| Intermediate | Chemical Formula (for the functional group) | Stage of Reduction |

| Nitrosoaniline | -N=O | First stable intermediate. |

| Hydroxylamine | -NHOH | Second stable intermediate. |

| Amine (Diamine) | -NH₂ | Final reduction product. |

Photochemical Reaction Pathways of this compound

The photochemistry of nitroaromatic compounds is rich and varied, often initiated by the absorption of UV light. For compounds containing a nitro group on a benzene ring with an ortho-alkyl substituent (a nitrobenzyl system), a common primary photochemical event is an intramolecular hydrogen atom transfer from the benzylic position to the excited nitro group. rsc.orgrsc.org This process forms a transient species known as an aci-nitro tautomer. nih.govacs.org

For this compound, the hydrogen atoms on the pentyloxy chain, particularly those on the carbon adjacent to the oxygen (the α-carbon), are analogous to the ortho-benzyl protons. Upon UV irradiation, the molecule would likely absorb light, promoting the nitro group to an excited state. This excited nitro group could then abstract a hydrogen atom from the pentyloxy chain to form the corresponding aci-nitro intermediate.

Once formed, this aci-nitro species is highly reactive and can undergo several subsequent reactions:

Rearrangement to Nitroso Compounds: The aci-nitro intermediate can rearrange to form a nitroso derivative. rsc.orgnih.gov This is a well-documented pathway for nitrobenzyl compounds, often proceeding through cyclic intermediates. rsc.orgnih.gov

Retro-Aldol Type Reaction: In aqueous solutions, some nitrobenzyl derivatives undergo photochemical retro-aldol type reactions, where a nitrobenzyl carbanion acts as a photolabile leaving group. The efficiency of these reactions can be highly pH-dependent. cdnsciencepub.com

Photodegradation: In the presence of photocatalysts like TiO₂, substituted anilines can undergo degradation. researchgate.net This process often involves the generation of highly reactive species like hydroxyl radicals, which can attack the aromatic ring, leading to hydroxylation and eventual ring-opening to form simpler inorganic ions. researchgate.net The indirect photodegradation in the atmosphere for related compounds like 2-nitroaniline (B44862) is rapid, with a calculated half-life of about half a day. oecd.org

The quantum yield, which measures the efficiency of a photochemical process, is expected to be highly dependent on the solvent and pH, as observed for other nitroaromatic compounds. cdnsciencepub.com

Table 3: Potential Intermediates and Products in the Photochemical Reaction of this compound This table is based on known photochemical pathways for nitrobenzyl and nitroaniline compounds and is for illustrative purposes.

| Species Type | Plausible Structure/Description | Role in Pathway |

| Excited State | [this compound]* | Formed upon absorption of a photon. |

| Aci-Nitro Tautomer | Intermediate formed by intramolecular H-atom transfer. | Key primary photoproduct. rsc.orgnih.gov |

| Cyclic Intermediate | e.g., Dihydrobenzisoxazol-1-ol derivative. | Precedes the formation of nitroso compounds. acs.org |

| Nitroso Product | Rearrangement product from the aci-nitro tautomer. | A common stable photoproduct. rsc.orgrsc.org |

| Hydroxylated Derivatives | Phenolic compounds formed by photodegradation. | Products of photocatalytic degradation pathways. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 Nitro 2 Pentyloxy Aniline

High-Resolution Vibrational Spectroscopy (IR, Raman) for Structural Elucidation of 5-Nitro-2-(pentyloxy)aniline

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its primary functional groups: the nitro (NO₂), amino (NH₂), pentyloxy (-O-C₅H₁₁), and substituted benzene (B151609) ring moieties. The positions of these bands can be predicted with reasonable accuracy by referencing spectral data from similar molecules, such as nitroanilines and alkoxybenzenes. researchgate.netscholarsresearchlibrary.comresearchgate.net

Key Expected Vibrational Bands:

N-H Vibrations: The amino group will give rise to characteristic stretching vibrations. Asymmetric and symmetric N-H stretching bands are anticipated in the 3500-3300 cm⁻¹ region of the IR spectrum. researchgate.net The NH₂ scissoring (bending) vibration is expected around 1630-1600 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz The aliphatic C-H stretching vibrations of the pentyloxy group's methyl and methylene (B1212753) units will appear in the 2960-2850 cm⁻¹ range. ajchem-a.com

NO₂ Vibrations: The nitro group is characterized by strong and distinct absorption bands. The asymmetric NO₂ stretching vibration is expected to produce a strong band in the 1530-1500 cm⁻¹ region, while the symmetric stretching vibration will appear as a strong band between 1355-1335 cm⁻¹. actachemicamalaysia.com

C-O-C Vibrations: The ether linkage of the pentyloxy group will show characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is anticipated to be a strong band around 1250 cm⁻¹, with the symmetric stretch appearing near 1040 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are highly characteristic of the substitution pattern and are expected in the 900-700 cm⁻¹ range.

Hypothetical Vibrational Band Assignments for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

| Asymmetric N-H Stretch | ~3480 (Medium) | ~3480 (Weak) | Amino (-NH₂) |

| Symmetric N-H Stretch | ~3390 (Medium) | ~3390 (Weak) | Amino (-NH₂) |

| Aromatic C-H Stretch | ~3080 (Medium) | ~3080 (Strong) | Aromatic Ring |

| Asymmetric CH₃ Stretch | ~2960 (Medium) | ~2960 (Medium) | Pentyloxy (-C₅H₁₁) |

| Asymmetric CH₂ Stretch | ~2935 (Medium) | ~2935 (Medium) | Pentyloxy (-C₅H₁₁) |

| Symmetric CH₂ Stretch | ~2870 (Medium) | ~2870 (Medium) | Pentyloxy (-C₅H₁₁) |

| NH₂ Scissoring | ~1625 (Strong) | ~1625 (Weak) | Amino (-NH₂) |

| Aromatic C=C Stretch | ~1590 (Strong) | ~1590 (Very Strong) | Aromatic Ring |

| Asymmetric NO₂ Stretch | ~1515 (Very Strong) | ~1515 (Medium) | Nitro (-NO₂) |

| Aromatic C=C Stretch | ~1470 (Strong) | ~1470 (Medium) | Aromatic Ring |

| Symmetric NO₂ Stretch | ~1340 (Very Strong) | ~1340 (Strong) | Nitro (-NO₂) |

| Asymmetric C-O-C Stretch | ~1250 (Very Strong) | ~1250 (Weak) | Ether (-O-C₅H₁₁) |

| Symmetric C-O-C Stretch | ~1040 (Strong) | ~1040 (Medium) | Ether (-O-C₅H₁₁) |

| Aromatic C-H OOP Bend | ~850 (Strong) | ~850 (Weak) | Aromatic Ring |

This table contains hypothetical data based on theoretical principles and data from analogous compounds.

The pentyloxy chain introduces conformational flexibility to the molecule. Different rotational isomers (conformers) may coexist, particularly in the liquid phase or in solution. High-resolution vibrational spectroscopy, potentially coupled with computational studies, can be employed to differentiate these conformers. Subtle shifts in the vibrational frequencies of the pentyloxy group and the C-O-C ether linkage, as well as changes in the fingerprint region (below 1500 cm⁻¹), could indicate the presence of different stable conformations. Temperature-dependent spectral studies could also reveal information about the relative stabilities of these isomers.

Band Assignment and Functional Group Identification in this compound

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Insights into this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules in solution. While one-dimensional (¹H and ¹³C) NMR provides primary information, two-dimensional techniques are essential for unambiguous assignment of all proton and carbon signals.

A combination of 2D NMR experiments would be required for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be instrumental in confirming the connectivity within the pentyloxy chain by showing correlations between adjacent methylene groups (-CH₂-CH₂-) and between the terminal methyl group and its adjacent methylene group (-CH₂-CH₃). It would also show couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). researchgate.net It would allow for the direct assignment of each carbon atom that has an attached proton, such as the aromatic C-H carbons and the carbons of the pentyloxy chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). researchgate.net This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the pentyloxy chain to the aromatic carbon at position 2 (C2), and from the aromatic protons to neighboring carbons, confirming the substitution pattern. Correlations from the amino protons to adjacent carbons would also be expected.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound:

| Position | Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| 1 | -NH₂ | ~4.5 (broad s) | - |

| 2 | C-O | - | ~150 |

| 3 | C-H | ~6.8 (d) | ~110 |

| 4 | C-H | ~7.8 (dd) | ~120 |

| 5 | C-NO₂ | - | ~140 |

| 6 | C-H | ~7.9 (d) | ~115 |

| 1' (O-CH₂) | -CH₂- | ~4.1 (t) | ~70 |

| 2' | -CH₂- | ~1.8 (m) | ~29 |

| 3' | -CH₂- | ~1.5 (m) | ~28 |

| 4' | -CH₂- | ~1.4 (m) | ~22 |

| 5' | -CH₃ | ~0.9 (t) | ~14 |

This table contains hypothetical data based on established chemical shift increments for substituted benzenes and alkyl chains. ucl.ac.uk Actual values may vary depending on solvent and experimental conditions.

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) would be an invaluable technique for characterizing the crystalline form(s) of this compound. Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra of the solid material. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling. Furthermore, ssNMR can distinguish between different polymorphs (crystalline forms), as distinct packing arrangements would lead to different sets of chemical shifts.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC) of this compound

X-ray Diffraction Studies for Solid-State Architecture of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing of a compound. Although no experimental crystal structure for this compound has been reported, insights can be drawn from the structures of related nitroaniline derivatives. chemicalbook.comhmdb.canih.gov

A successful crystallographic analysis would precisely determine all bond lengths, bond angles, and torsion angles. It would also reveal the supramolecular architecture, which is governed by intermolecular interactions. For this compound, the following interactions are expected to be significant in the solid state:

Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, and the nitro group (-NO₂) is a strong hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs that link the molecules together. sigmaaldrich.com

π-π Stacking: The electron-deficient nitro-substituted aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Based on studies of similar ortho-substituted nitroanilines, it is also possible that an intramolecular hydrogen bond could form between one of the amino protons and an oxygen atom of the adjacent nitro group, which would influence the planarity and electronic properties of the molecule. chemicalbook.comhmdb.ca

Single Crystal X-ray Diffraction for Molecular Geometry of this compound

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles. uni-saarland.deceitec.cz This provides unambiguous proof of the spatial arrangement of atoms. uni-saarland.de

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature, the technique would be essential for elucidating its exact molecular geometry. The shape of a molecule is determined by the equilibrium positions of its nuclei and electrons, which arrange to minimize repulsion and maximize attraction, resulting in the lowest possible energy state. libretexts.org For this compound, SCXRD would reveal the planarity of the benzene ring, the orientation of the nitro (-NO₂) and amino (-NH₂) groups relative to the ring, and the conformation of the flexible pentyloxy chain (-O-C₅H₁₁).

A hypothetical table of crystallographic parameters that would be obtained from such an analysis is presented below. The values are illustrative, based on known data for similar organic molecules.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Description | Expected Value Range |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10-20 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α, γ = 90°; β ≈ 90-110° (for monoclinic) |

| C-N (nitro) Bond Length | The distance between the ring carbon and the nitro nitrogen. | 1.45 - 1.49 Å |

| N-O (nitro) Bond Length | The distance between the nitrogen and oxygen atoms of the nitro group. | 1.22 - 1.25 Å |

| C-N (amino) Bond Length | The distance between the ring carbon and the amino nitrogen. | 1.36 - 1.40 Å |

| C-O (ether) Bond Length | The distance between the ring carbon and the ether oxygen. | 1.35 - 1.39 Å |

| C-C-N-O Torsion Angle | The dihedral angle describing the twist of the nitro group. | 0 - 20° |

| C-C-O-C Torsion Angle | The dihedral angle describing the orientation of the pentyloxy group. | Variable due to chain flexibility |

This table is illustrative and does not represent experimentally verified data.

Powder X-ray Diffraction for Polymorphism and Crystal Structure of this compound

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. uni-saarland.de It is instrumental in identifying the crystalline phases present in a sample, assessing its purity, and studying polymorphism. uni-saarland.dearizona.edu Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a distinct atomic arrangement and, consequently, different physical properties.

Specific PXRD data for this compound has not been detailed in the available research. However, a PXRD analysis would be crucial for its solid-state characterization. Each polymorph of the compound would produce a unique diffraction pattern, or "fingerprint," characterized by a specific set of diffraction peak positions (2θ angles) and relative intensities. For example, a study of p-nitroacetophenone, another nitro-containing organic molecule, used PXRD to reveal its crystalline nature. researchgate.net

The investigation of polymorphism is vital, as different crystal forms can exhibit variations in solubility, stability, and melting point. Should this compound exist in multiple polymorphic forms, PXRD would be the primary method for their identification and differentiation.

Table 2: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.1 | 4.41 | 78 |

| 21.1 | 4.21 | 95 |

| 25.8 | 3.45 | 60 |

| 30.5 | 2.93 | 35 |

This table is a representative example of PXRD data and is not based on experimental results for the specific compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions in this compound

Characterization of Electronic Transitions and Absorption Bands of this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric nitroaniline system. The key functional groups—the nitro group (-NO₂), the aniline (B41778) amine group (-NH₂), and the pentyloxy group (-OC₅H₁₁)—attached to the benzene ring dictate its electronic properties.

The absorption bands arise from electronic transitions, primarily of the π → π* and n → π* types.

π → π transitions:* These occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other unoccupied orbitals. They are typically high-intensity bands. For nitro-substituted aromatic compounds, these transitions are common. actachemicamalaysia.comresearchgate.net

n → π transitions:* These involve the promotion of a non-bonding electron (from the oxygen of the pentyloxy group or the nitrogen of the nitro and amino groups) to an anti-bonding π* orbital. These transitions are generally of lower intensity.

Furthermore, the molecule possesses strong electron-donating groups (amino and pentyloxy) and a powerful electron-withdrawing group (nitro). This arrangement facilitates an intramolecular charge transfer (ICT) transition, which often appears as a strong, broad absorption band at a longer wavelength, potentially extending into the visible region. This ICT character is responsible for the orange color of the related compound, 5-Nitro-2-propoxyaniline. wikipedia.org

Table 3: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Wavelength (λmax) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Assignment |

| 230 - 260 nm | 10,000 - 20,000 | π → π* (Benzene ring) |

| 270 - 300 nm | 5,000 - 15,000 | π → π* (Nitro group related) |

| 380 - 420 nm | 1,000 - 5,000 | Intramolecular Charge Transfer (ICT) / n → π* |

This table is based on typical values for substituted nitroanilines and related chromophores. actachemicamalaysia.comscielo.org.za

Fluorescence Quantum Yield and Lifetime Measurements of this compound

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it absorbs light. Key parameters include the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τ).

Fluorescence Quantum Yield (ΦF): This is the ratio of photons emitted through fluorescence to the number of photons absorbed. It quantifies the efficiency of the fluorescence process.

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore. nih.gov

For this compound, the quantum yield is expected to be low due to the nitro group. However, its exact value would depend on the solvent environment and temperature. Lifetime measurements would further characterize the excited state dynamics.

Table 4: Hypothetical Fluorescence Data for this compound

| Parameter | Description | Hypothetical Value |

| Excitation Wavelength (λex) | Wavelength used to excite the molecule. | ~400 nm |

| Emission Wavelength (λem) | Wavelength of maximum fluorescence intensity. | ~500 - 550 nm |

| Fluorescence Quantum Yield (ΦF) | Efficiency of fluorescence emission. | < 0.01 |

| Fluorescence Lifetime (τ) | Average duration of the excited state. | < 1 ns |

This table presents plausible values for a nitroaromatic compound and does not represent experimental data.

Mass Spectrometry for Fragmentation Pathways and Isotopic Patterns of this compound

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₆N₂O₃), the monoisotopic mass is 224.1161 Da.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which can then undergo a series of fragmentation reactions. The fragmentation pathways are typically governed by the functional groups present. aip.org

Expected fragmentation pathways include:

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is common. Loss of a butyl radical (•C₄H₉) would lead to a fragment at m/z 167.

Cleavage of the Ether Bond: Scission of the O-pentyl bond can occur, leading to the loss of a pentyloxy radical (•OC₅H₁₁) or a pentene molecule (C₅H₁₀) via rearrangement, resulting in fragments at m/z 153 or 154.

Fragmentation of the Nitro Group: The nitro group can fragment in characteristic ways, including the loss of •NO (30 Da) or •NO₂ (46 Da), leading to ions at m/z 194 and 178, respectively.

Loss of Alkyl Fragments from the Pentyloxy Chain: The pentyl chain can fragment, leading to the loss of smaller alkyl radicals like •CH₃, •C₂H₅, etc.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula of Fragment | Fragmentation Pathway |

| 224 | [M]⁺˙ | [C₁₁H₁₆N₂O₃]⁺˙ | Molecular Ion |

| 207 | [M - OH]⁺ | [C₁₁H₁₅N₂O₂]⁺ | Loss of hydroxyl radical (Ortho effect) |

| 194 | [M - NO]⁺ | [C₁₁H₁₆NO₂]⁺ | Loss of nitric oxide |

| 178 | [M - NO₂]⁺ | [C₁₁H₁₆O]⁺ | Loss of nitrogen dioxide |

| 167 | [M - C₄H₉]⁺ | [C₇H₇N₂O₃]⁺ | Alpha-cleavage, loss of butyl radical |

| 154 | [M - C₅H₁₀]⁺˙ | [C₆H₆N₂O₃]⁺˙ | McLafferty rearrangement, loss of pentene |

| 153 | [M - C₅H₁₁]⁺ | [C₆H₅N₂O₃]⁺ | Cleavage of pentyl group |

Predicted fragmentation based on common fragmentation rules for ethers and nitroaromatics. aip.org

Isotopic Patterns: The natural abundance of isotopes (primarily ¹³C) will produce an M+1 peak in the mass spectrum with a predictable low intensity relative to the molecular ion peak. For a molecule with 11 carbon atoms, the expected intensity of the M+1 peak would be approximately 12.1% of the M peak (11 x 1.1%).

Structure Function Relationships and Theoretical Implications of 5 Nitro 2 Pentyloxy Aniline

Influence of Molecular Structure on Electronic and Optical Behavior of 5-Nitro-2-(pentyloxy)aniline

The electronic and optical characteristics of this compound are emergent properties derived from the synergistic and sometimes opposing effects of its three key functional groups: the nitro group, the pentyloxy chain, and the aniline (B41778) moiety. This unique combination gives rise to intramolecular charge transfer, influences solid-state packing, and determines the molecule's reactivity profile.

The nitro group (NO₂) is a powerful electron-withdrawing group (EWG) that profoundly influences the electronic landscape of the aromatic ring. uni.lu Its effect is exerted through two primary mechanisms: the inductive effect and the resonance effect. bas.bg

Resonance Effect: The nitro group can delocalize the π-electrons of the ring, further withdrawing electron density. In the case of this compound, the nitro group is positioned meta to the amino group and para to the pentyloxy group. Its resonance stabilization pulls electron density from the ring, making the positions ortho and para to it electron-deficient. dntb.gov.ua

This strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution and lowers the basicity of the aniline nitrogen by reducing the availability of its lone pair of electrons. uni.lursc.org This electronic push-pull system, where the amino group donates electrons and the nitro group withdraws them, is a key feature in molecules designed for applications in nonlinear optics (NLO). researchgate.netresearchgate.net

The pentyloxy group (–O(CH₂)₄CH₃), a five-carbon alkoxy chain, primarily impacts the molecule's physical properties and solid-state organization. While the oxygen atom of the ether linkage acts as a weak electron-donating group through resonance, the most significant contribution of the alkyl chain is steric and relates to intermolecular forces. Current time information in Bangalore, IN.

The length and flexibility of the pentyloxy chain play a crucial role in determining how the molecules pack in a crystal lattice. bas.bgasianpubs.org Longer alkyl chains can increase van der Waals interactions between molecules, but their flexibility can also lead to less ordered packing compared to shorter, more rigid chains. asianpubs.org This packing arrangement directly affects the bulk properties of the material, including its melting point and optical characteristics in the solid state. bas.bgevitachem.com In a related compound, N-dansyl-o-n-pentoxy aniline, the flexibility of the pentyloxy chains was noted to be a key factor in the crystal packing arrangement. bas.bg

The aniline moiety, consisting of the amino group (–NH₂) attached to the benzene (B151609) ring, is the primary electron-donating component in the molecule. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the amino group. rsc.org This donation of electrons into the ring makes the aniline moiety the principal site for charge transfer processes. sigmaaldrich.com

In this compound, the amino group and the nitro group work in concert to create a strong intramolecular charge transfer (ICT) characteristic. The amino group "pushes" electron density into the ring, and the nitro group "pulls" it out. This push-pull dynamic results in a molecule with a significant ground-state dipole moment and enhances its potential for applications in fields like nonlinear optics, where large changes in dipole moment upon photoexcitation are desirable. scirp.org The interaction between the electron-donating aniline and electron-withdrawing substituents is fundamental to the design of chromophores. rsc.orgmdpi.com

Alkoxy Chain's Influence on Molecular Packing and Intermolecular Interactions of this compound

Quantum Chemical Descriptors and Reactivity Indices for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding and predicting the reactivity of molecules. actachemicamalaysia.commdpi.com Although specific computational studies for this compound are not available, its reactivity can be predicted by applying the principles of conceptual DFT and analyzing its likely reactivity indices. researchgate.net

Fukui functions are local reactivity descriptors that identify which atoms in a molecule are most susceptible to different types of chemical attack. wikipedia.org They are defined based on how the electron density at a specific point changes with the addition or removal of an electron.

fukui function (ƒ+) : Predicts the most likely sites for a nucleophilic attack (attack by an electron-rich species). For this compound, the highest values of ƒ+ would be expected on the nitrogen and oxygen atoms of the nitro group, as these are the most electron-deficient sites.

fukui function (ƒ-) : Predicts the most likely sites for an electrophilic attack (attack by an electron-poor species). The highest values of ƒ- would likely be found on the amino nitrogen and the carbon atoms ortho and para to the electron-donating amino group.

fukui function (ƒ⁰) : Predicts sites for radical attack .

These functions allow for a detailed mapping of the molecule's reactive surface, guiding predictions about its behavior in chemical reactions.

For this compound, the push-pull nature of the amino and nitro groups would lead to a relatively small HOMO-LUMO energy gap, indicating higher reactivity compared to unsubstituted aniline or nitrobenzene (B124822). asianpubs.org The table below defines these key conceptual DFT descriptors and describes their expected characteristics for the title compound.

| Descriptor | Symbol | Formula | Predicted Characteristics for this compound |

| Ionization Potential | I | -EHOMO | Relatively low, due to the electron-donating amino and pentyloxy groups raising the HOMO energy. |

| Electron Affinity | A | -ELUMO | Relatively high, as the electron-withdrawing nitro group lowers the LUMO energy, making the molecule a good electron acceptor. |

| Chemical Hardness | η | (I - A) / 2 | Expected to be relatively low (indicating a "soft" molecule), characteristic of systems with a small HOMO-LUMO gap and high reactivity. |

| Electronic Chemical Potential | µ | -(I + A) / 2 | This value indicates the tendency of electrons to escape from the system. |

| Electrophilicity Index | ω | µ² / (2η) | Expected to be high, classifying the molecule as a strong electrophile due to the influence of the nitro group. |

| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | The aniline moiety would confer significant nucleophilic character, though this is tempered by the nitro group. |

Note: The table describes predicted trends. EHOMO(TCE) refers to the HOMO energy of the reference molecule tetracyanoethylene.

These theoretical tools provide a robust framework for understanding the structure-function relationships that govern the behavior of this compound, highlighting its nature as a polarizable, reactive molecule with significant charge-transfer characteristics.

Fukui Functions and Local Reactivity of this compound

Relationship between Molecular Conformation and Predicted Spectroscopic Signatures of this compound

Computational chemistry provides a powerful tool for exploring these relationships. Theoretical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can calculate the optimized geometries and corresponding spectroscopic data for various stable conformers. For analogous molecules like 4-Nitro-2-phenoxy aniline, computational studies using DFT (B3LYP) and HF methods with various basis sets (e.g., 6-31G, 6-311G) have been employed to calculate vibrational frequencies. asianpubs.org These theoretical spectra are then compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model. asianpubs.org

The key conformational variable in this compound is the torsion of the pentyloxy chain relative to the plane of the aromatic ring. Different orientations of this chain can lead to steric hindrance or intramolecular interactions, such as weak hydrogen bonds between the ether oxygen and the amine hydrogens. These subtle changes can cause predictable shifts in the vibrational frequencies of specific bonds. For example, the C-O-C stretching frequencies of the ether linkage and the N-H stretching frequencies of the amine group are particularly sensitive to conformational changes. Similarly, the orientation of the nitro group can influence the electronic structure of the benzene ring, affecting the frequencies of the aromatic C-H and C=C stretching modes, as well as the characteristic symmetric and asymmetric stretches of the NO₂ group itself.

While specific experimental data for this compound is scarce in publicly available literature, the principles can be illustrated through a theoretical data table. The table below conceptualizes how predicted IR spectroscopic signatures might vary with changes in a key dihedral angle, based on established knowledge from computational studies on similar aromatic compounds. asianpubs.orgvsu.ru

Interactive Data Table: Predicted IR Frequency vs. Dihedral Angle for this compound

| Dihedral Angle (Cring-O-Calkyl-Calkyl) | Predicted N-H Stretch (cm⁻¹) | Predicted NO₂ Asymmetric Stretch (cm⁻¹) | Predicted C-O-C Asymmetric Stretch (cm⁻¹) | Predicted Stability (Relative Energy, kJ/mol) |

| 0° (Eclipsed) | 3480 | 1520 | 1245 | +5.2 |

| 60° (Gauche) | 3495 | 1524 | 1255 | +1.5 |

| 120° | 3500 | 1528 | 1262 | +2.8 |

| 180° (Anti) | 3505 | 1530 | 1265 | 0 (Most Stable) |

Note: The data in this table is illustrative and hypothetical, generated to demonstrate the scientific principles of conformational analysis. It is based on general trends observed in computational studies of similar molecules and does not represent experimentally verified or calculated values for this compound.

Theoretical Frameworks for Predicting Material Behavior from Molecular Structure of this compound

Theoretical and computational frameworks are essential for predicting the potential material properties of a compound like this compound from its fundamental molecular structure. These methods allow for an in-silico evaluation of a molecule's electronic, optical, and reactive characteristics before extensive and costly experimental synthesis and testing. Density Functional Theory (DFT) stands as the most prominent and widely used framework for this purpose, offering a good balance between computational cost and accuracy. researchgate.netacs.org

The process begins with the molecule's basic structure. Using a chosen functional, such as the popular hybrid B3LYP, and a suitable basis set (e.g., 6-311G), the Schrödinger equation is solved to determine the molecule's ground-state electron density. researchgate.netresearchgate.net From this fundamental output, a wealth of properties can be calculated that serve as predictors for bulk material behavior.

Key predicted properties include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (ΔE) is a primary indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap implies the molecule is more easily excitable and reactive. vsu.ru

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or orient itself in a crystal lattice.

Non-Linear Optical (NLO) Properties: For molecules with donor-acceptor groups (like the amino and nitro groups in this case) connected by a π-conjugated system, DFT can calculate the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). acs.org A high β value suggests strong NLO activity, indicating potential applications in optoelectronic devices like molecular switches. researchgate.netacs.org Studies on other chalcones and substituted anilines have shown that DFT calculations can effectively predict NLO properties that are often superior to standard materials like urea. researchgate.netacs.org

These theoretical frameworks provide a powerful predictive lens, guiding experimental efforts by identifying molecules with desirable characteristics. The table below summarizes the connection between the theoretical method, the calculated molecular properties, and the inferred material behavior.

Interactive Data Table: Theoretical Frameworks and Predicted Material Behavior

| Theoretical Framework | Calculated Molecular Property | Inferred Material Behavior/Application |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Chemical stability, reactivity, electronic excitability. |

| Molecular Electrostatic Potential (MESP) | Prediction of reactive sites, intermolecular interactions. | |

| Global Reactivity Descriptors | Overall chemical reactivity and stability profile. | |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | Color, optical properties, photocatalytic potential. |